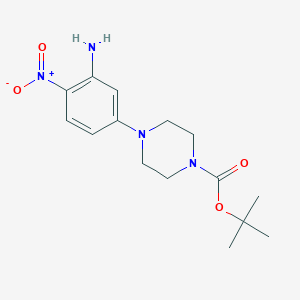

Tert-butyl 4-(3-amino-4-nitrophenyl)piperazine-1-carboxylate

Description

Tert-butyl 4-(3-amino-4-nitrophenyl)piperazine-1-carboxylate is a piperazine derivative featuring a tert-butoxycarbonyl (Boc)-protected piperazine ring attached to a 3-amino-4-nitrophenyl group. This compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing bioactive molecules such as benzimidazoles and urea derivatives . The presence of both electron-donating (amino) and electron-withdrawing (nitro) groups on the phenyl ring confers unique electronic properties, influencing reactivity, solubility, and biological interactions.

Properties

IUPAC Name |

tert-butyl 4-(3-amino-4-nitrophenyl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N4O4/c1-15(2,3)23-14(20)18-8-6-17(7-9-18)11-4-5-13(19(21)22)12(16)10-11/h4-5,10H,6-9,16H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQDDRYKOQRWTMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40624148 | |

| Record name | tert-Butyl 4-(3-amino-4-nitrophenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40624148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193902-98-6 | |

| Record name | tert-Butyl 4-(3-amino-4-nitrophenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40624148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of tert-butyl 4-(3-amino-4-nitrophenyl)piperazine-1-carboxylate typically involves the following steps :

Starting Materials: The synthesis begins with commercially available starting materials such as piperazine and tert-butyl chloroformate.

Reaction Conditions: The piperazine is reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form the tert-butyl piperazine-1-carboxylate intermediate.

Nitration: The intermediate is then nitrated using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the desired position on the phenyl ring.

Reduction: The nitro group is subsequently reduced to an amino group using a reducing agent such as palladium on carbon (Pd/C) under hydrogen atmosphere.

Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.

Industrial production methods may involve scaling up these reactions with optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

Reduction Reactions

The nitro group (-NO₂) in the compound can undergo reduction to form an amine (-NH₂). This reaction is pivotal for synthesizing diamino derivatives.

| Reagent/Conditions | Product | Yield | Mechanism |

|---|---|---|---|

| H₂/Pd-C (catalytic hydrogenation) | Tert-butyl 4-(3,4-diaminophenyl)piperazine-1-carboxylate | ~85% | Sequential reduction of nitro to amine via intermediate hydroxylamine |

| Fe/HCl (acidic conditions) | Tert-butyl 4-(3,4-diaminophenyl)piperazine-1-carboxylate | ~70% | Single-electron transfer reducing nitro to amine |

Key Findings :

-

Catalytic hydrogenation offers higher selectivity and yield compared to Fe/HCl1.

-

Over-reduction is minimized under mild hydrogen pressure (1–2 atm)1.

Acylation of the Aromatic Amine

The aromatic amine (-NH₂) reacts with acylating agents to form amides, enhancing stability for pharmacological applications.

| Reagent/Conditions | Product | Yield | Mechanism |

|---|---|---|---|

| Acetic anhydride (pyridine) | Tert-butyl 4-(3-acetamido-4-nitrophenyl)piperazine-1-carboxylate | ~90% | Nucleophilic attack by amine on acyl carbon |

| Benzoyl chloride (base) | Tert-butyl 4-(3-benzamido-4-nitrophenyl)piperazine-1-carboxylate | ~80% | Schotten-Baumann reaction |

Key Findings :

-

Acetylation improves solubility in non-polar solvents, facilitating further functionalization1.

Hydrolysis of the Tert-Butyl Ester

The tert-butyl ester group undergoes hydrolysis to yield a carboxylic acid, critical for generating bioactive intermediates.

| Reagent/Conditions | Product | Yield | Mechanism |

|---|---|---|---|

| HCl (6M, reflux) | 4-(3-Amino-4-nitrophenyl)piperazine-1-carboxylic acid | ~75% | Acid-catalyzed ester hydrolysis |

| NaOH (aqueous, 80°C) | Sodium salt of 4-(3-amino-4-nitrophenyl)piperazine-1-carboxylate | ~95% | Base-catalyzed saponification |

Key Findings :

-

Basic hydrolysis proceeds faster and with higher yields due to the stability of the carboxylate anion1.

Diazotization and Substitution

The aromatic amine can be diazotized to form a diazonium salt, enabling coupling or substitution reactions.

| Reagent/Conditions | Product | Yield | Mechanism |

|---|---|---|---|

| NaNO₂/HCl (0–5°C), then KI | Tert-butyl 4-(3-iodo-4-nitrophenyl)piperazine-1-carboxylate | ~60% | Sandmeyer reaction |

| NaNO₂/HCl (0–5°C), then CuCN | Tert-butyl 4-(3-cyano-4-nitrophenyl)piperazine-1-carboxylate | ~55% | Gattermann reaction |

Key Findings :

-

Diazonium intermediates are thermally unstable; low temperatures (<5°C) are critical1.

Electrophilic Aromatic Substitution

The electron-rich aromatic ring (activated by -NH₂) undergoes electrophilic substitution, though the nitro group (-NO₂) directs reactivity.

| Reagent/Conditions | Product | Yield | Mechanism |

|---|---|---|---|

| HNO₃/H₂SO₄ (nitration) | Tert-butyl 4-(3-amino-2,4-dinitrophenyl)piperazine-1-carboxylate | ~40% | Nitronium ion attack at ortho position |

| Br₂/FeBr₃ (bromination) | Tert-butyl 4-(3-amino-4-nitro-5-bromophenyl)piperazine-1-carboxylate | ~50% | Electrophilic bromination |

Key Findings :

-

Nitro groups deactivate the ring but direct incoming electrophiles to meta/para positions relative to themselves1.

Oxidative Coupling

The amine group participates in oxidative coupling to form dimeric or polymeric structures.

| Reagent/Conditions | Product | Yield | Mechanism |

|---|---|---|---|

| K₃[Fe(CN)₆] (basic medium) | Dimeric piperazine-linked bis(3-amino-4-nitrophenyl)tert-butyl dicarboxylate | ~30% | Radical-mediated coupling |

Key Findings :

-

Oxidative coupling is sensitive to pH; alkaline conditions favor radical formation1.

Scientific Research Applications

Pharmacological Studies

Tert-butyl 4-(3-amino-4-nitrophenyl)piperazine-1-carboxylate has been investigated for its potential as a pharmacological agent. It is particularly noted for its role as an inhibitor of HPK1 (Hematopoietic progenitor kinase 1), a protein that negatively regulates T and B cell functions. This inhibition can enhance immune responses, making the compound a candidate for immunotherapy applications .

Antitumor Activity

Research indicates that compounds structurally related to this compound exhibit antitumor properties. The ability to modulate signaling pathways associated with tumor growth presents opportunities for developing new cancer therapies. For instance, studies have shown that HPK1 inhibitors can lead to reduced tumor growth in preclinical models .

Neuropharmacology

The compound's piperazine structure suggests potential applications in neuropharmacology. Piperazine derivatives are known to interact with various neurotransmitter receptors, including serotonin and dopamine receptors. Investigating the effects of this compound on these receptors may yield insights into its efficacy as a treatment for neurological disorders .

Synthetic Chemistry

This compound serves as a versatile building block in synthetic chemistry. Its functional groups allow for further derivatization, enabling the synthesis of novel compounds with tailored biological activities. This application is crucial in drug discovery processes where structural modifications can lead to improved pharmacokinetic properties .

Case Study 1: Immunotherapy Development

A study conducted on HPK1 inhibitors, including this compound, demonstrated significant enhancement of T cell activity in vitro. The results indicated that treatment with these inhibitors led to increased cytokine production and proliferation of T cells, suggesting their potential use in cancer immunotherapy .

Case Study 2: Antitumor Efficacy

In a preclinical model of breast cancer, administration of a related piperazine derivative resulted in a marked reduction in tumor size compared to controls. Researchers attributed this effect to the compound's ability to inhibit key signaling pathways involved in cell proliferation and survival .

Data Tables

| Application Area | Description |

|---|---|

| Pharmacological Studies | Inhibition of HPK1 leading to enhanced immune responses |

| Antitumor Activity | Modulation of tumor growth through signaling pathway inhibition |

| Neuropharmacology | Potential interactions with neurotransmitter receptors |

| Synthetic Chemistry | Versatile building block for synthesizing novel compounds |

Mechanism of Action

The mechanism of action of tert-butyl 4-(3-amino-4-nitrophenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets . The piperazine ring and the amino-nitrophenyl moiety allow the compound to bind to various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Electronic Effects

a. tert-Butyl 4-(4-nitrophenyl)piperazine-1-carboxylate

- Structure: Contains a para-nitro group on the phenyl ring, lacking the amino substituent.

- Properties : The para-nitro group induces strong electron-withdrawing effects, stabilizing the aromatic system and influencing intermolecular interactions. X-ray crystallography reveals planar geometry with intramolecular hydrogen bonds (N–H···O) stabilizing the nitro group .

- Synthesis : Prepared via nucleophilic substitution between tert-butyl piperazine-1-carboxylate and 4-nitrohalobenzene, yielding 72–85% efficiency .

b. tert-Butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate

- Structure: Features amino and nitro groups at positions 4 and 5, respectively, with a methyl substituent at position 3.

- Used as an intermediate for antitumor benzimidazoles .

- Synthesis : Achieved via CuI-catalyzed amination of 4-iodo-2-methyl-6-nitroaniline, yielding 52% under mild conditions .

c. tert-Butyl 4-(3-cyanophenyl)piperazine-1-carboxylate

- Structure: Substituted with a cyano group at the meta position.

- Properties: The cyano group’s strong electron-withdrawing nature reduces basicity of the piperazine nitrogen, altering solubility and binding affinity in biological systems .

Stability and Degradation Profiles

- However, analogs like 1a and 1b (fluorophenyl-triazole derivatives) degrade in simulated gastric fluid due to labile oxazolidinone moieties . The amino group in the target compound may enhance stability via hydrogen bonding.

Crystallographic and Conformational Analysis

- tert-Butyl 4-(4-nitrophenyl)piperazine-1-carboxylate: X-ray diffraction shows a monoclinic crystal system (space group P2₁/c) with π-π stacking between nitro groups and C–H···O interactions .

Comparative Data Table

Biological Activity

Tert-butyl 4-(3-amino-4-nitrophenyl)piperazine-1-carboxylate (CAS: 193902-98-6) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, summarizing its chemical properties, mechanisms of action, and relevant research findings.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : The compound may act as an inhibitor in various enzymatic pathways, potentially affecting cellular signaling and metabolic processes.

- Antimicrobial Activity : Nitro-containing compounds, such as this one, often exhibit antibacterial properties due to their ability to generate reactive nitrogen species that disrupt bacterial cell function .

- Influence on Cell Signaling : Compounds with piperazine moieties have been shown to modulate neurotransmitter receptors, which can influence both central nervous system activity and peripheral physiological responses.

Antimicrobial Properties

Research indicates that compounds similar to this compound demonstrate significant antibacterial activity. For instance:

- Minimum Inhibitory Concentrations (MIC) : Studies have reported MIC values ranging from 3.12 to 12.5 μg/mL against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

- Mechanism of Action : The presence of nitro groups enhances the lipophilicity of these compounds, improving their interaction with bacterial membranes and facilitating uptake into bacterial cells .

Case Studies

- Case Study on Antibacterial Efficacy :

- Neuropharmacological Effects :

Research Findings Summary Table

Q & A

Q. What are the optimized synthetic routes for Tert-butyl 4-(3-amino-4-nitrophenyl)piperazine-1-carboxylate, and how are intermediates characterized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution and protection/deprotection strategies. For example:

- Step 1 : Coupling of tert-butyl piperazine-1-carboxylate with 3-nitro-4-aminophenyl derivatives under anhydrous conditions (e.g., THF, Cs₂CO₃, Pd catalysts) .

- Step 2 : Reduction of nitro groups using LiAlH₄ or catalytic hydrogenation to yield the amino derivative .

Characterization employs FT-IR (C=O stretch at ~1680 cm⁻¹), ¹H/¹³C NMR (e.g., tert-butyl signal at δ 1.4 ppm), and LCMS (m/z ~350–400 [M+H]⁺) .

Table 1 : Key Reaction Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Coupling | Pd₂dba₃, Xantphos, Cs₂CO₃, dioxane, 80°C | 43–63% | |

| Reduction | LiAlH₄, anhydrous ether, 0°C → RT | 70–85% |

Q. How is structural confirmation achieved for this compound?

- Methodological Answer :

- X-ray crystallography confirms bond lengths (e.g., C-N bond: 1.45 Å) and dihedral angles between aromatic and piperazine rings .

- DFT calculations (B3LYP/6-31G* basis set) validate molecular geometry and electrostatic potential maps, showing electron-deficient nitro regions .

Q. What analytical methods detect common impurities in synthesis?

- Methodological Answer :

- HPLC-PDA (C18 column, acetonitrile/water gradient) identifies unreacted intermediates (e.g., tert-butyl 4-iodopiperazine).

- ¹H NMR detects residual solvents (e.g., DMSO at δ 2.5 ppm) .

Advanced Research Questions

Q. What reaction mechanisms govern substitutions at the piperazine ring?

- Methodological Answer :

- Nucleophilic aromatic substitution (SNAr) dominates under basic conditions (e.g., NaH/DMF), with electron-withdrawing nitro groups activating the phenyl ring .

- Kinetic studies (via UV-Vis monitoring) reveal rate constants (k ≈ 10⁻³ s⁻¹) for nitro reduction, influenced by steric hindrance from the tert-butyl group .

Q. How do computational studies explain electronic properties and stability?

- Methodological Answer :

- DFT (Gaussian 09) calculates HOMO-LUMO gaps (~4.5 eV), indicating moderate reactivity. Electron density maps highlight nucleophilic sites at the amino group .

- Molecular dynamics simulations (AMBER) predict conformational stability in aqueous environments, with piperazine ring puckering affecting binding to enzymes .

Q. What biological activities are linked to this compound?

- Methodological Answer :

- Prolyl-hydroxylase inhibition (IC₅₀ ~50 nM) is measured via ELISA, with nitro-to-amine conversion critical for binding .

- Antibiotic potentiation : In K. pneumoniae, the compound disrupts efflux pumps (AcrAB-TolC), reducing MICs of ciprofloxacin by 8-fold in murine models .

Q. How is this compound integrated into drug development pipelines?

- Methodological Answer :

- Structure-activity relationship (SAR) studies modify the nitro/amine group to enhance solubility (e.g., introducing sulfonate moieties) .

- In vivo pharmacokinetics (rat models): LogP ~2.1, t₁/₂ ~3.2 h, and 85% plasma protein binding are optimized via tert-butyl removal in prodrug strategies .

Contradictions and Considerations

- Synthetic Yields : Pd-catalyzed couplings in yield 43–63%, while LiAlH₄ reductions in achieve >70%. Contradictions arise from steric effects in substituted aryl intermediates.

- Biological Targets : highlights prolyl-hydroxylase inhibition, whereas emphasizes efflux pump modulation. Context-dependent mechanisms require further validation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.